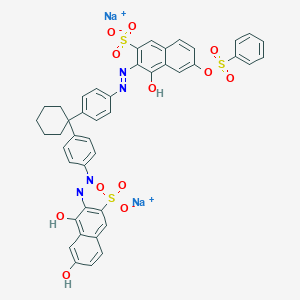
Acid red 163
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid red 163 is a useful research compound. Its molecular formula is C44H34N4Na2O12S3 and its molecular weight is 952.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Wastewater Treatment
Acid Red 163 has been investigated for its removal from wastewater, particularly in textile industries where dye effluents are a major concern. Various methods have been employed to degrade or remove this dye from contaminated water:
- Biodegradation : Research has shown that immobilized white rot fungi can effectively degrade this compound. The use of biochar as a carrier for these fungi enhances the degradation efficiency due to its high porosity and surface area. In optimal conditions, degradation rates can exceed 96% .
- Advanced Oxidation Processes (AOPs) : Studies have demonstrated that combining persulfate oxidation with ultrasound can significantly enhance the degradation rate of this compound in wastewater. Under optimal conditions (e.g., temperature, pH), nearly complete decolorization can be achieved within minutes .
Adsorption Techniques
The use of adsorbents such as activated carbon and iron-based composites has been explored for the removal of this compound from aqueous solutions. These materials can effectively capture the dye molecules, leading to significant reductions in concentration:
| Adsorbent | Removal Efficiency (%) | Conditions |
|---|---|---|
| Activated Carbon | Up to 85% | pH 6.8, stirring at 150 rpm |
| Iron-based Composites | Approximately 90% | pH adjusted to optimal levels |
These methods highlight the versatility of this compound in various environmental remediation strategies.
Textile Industry
This compound is extensively used as a dye in textiles due to its vibrant color and fastness properties. It is applied primarily on protein fibers such as wool and silk but can also be used on synthetic fibers with appropriate mordants.
Dyeing Properties
The dye exhibits good light fastness and resistance to washing, making it suitable for high-quality textile applications. The following table summarizes its fastness properties:
| Fastness Property | Rating (ISO Standard) |
|---|---|
| Light Fastness | 5 |
| Washing Fastness | 4 |
| Perspiration Fastness | 3-4 |
| Fastness to Seawater | 4-5 |
These properties ensure that textiles dyed with this compound maintain their color over time under various conditions .
Biomedical Applications
Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems and as a tracer in biological studies. Its ability to form stable complexes with various biomolecules may facilitate targeted drug delivery mechanisms.
Drug Delivery Systems
Studies are exploring the use of this compound as a carrier for pharmaceuticals, leveraging its solubility and biocompatibility. The dye's structure allows for modifications that could enhance drug loading capacities and release profiles.
属性
CAS 编号 |
13421-53-9 |
|---|---|
分子式 |
C44H34N4Na2O12S3 |
分子量 |
952.9 g/mol |
IUPAC 名称 |
disodium;3-[[4-[1-[4-[[7-(benzenesulfonyloxy)-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C44H36N4O12S3.2Na/c49-33-19-9-27-23-38(61(52,53)54)40(42(50)36(27)25-33)47-45-31-15-11-29(12-16-31)44(21-5-2-6-22-44)30-13-17-32(18-14-30)46-48-41-39(62(55,56)57)24-28-10-20-34(26-37(28)43(41)51)60-63(58,59)35-7-3-1-4-8-35;;/h1,3-4,7-20,23-26,49-51H,2,5-6,21-22H2,(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2 |
InChI 键 |
DLMKCDGEDBPAFO-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
13421-53-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















